Cyclohexane-1,3-diamine hydrochloride
Description
Cyclohexane-1,3-diamine hydrochloride (CAS: 860296-82-8) is a chiral diamine salt with the molecular formula C₆H₁₆Cl₂N₂ and a molecular weight of 187.11 g/mol . It is commonly used as a chiral building block in pharmaceutical and organic synthesis due to its stereochemical versatility. The compound typically has a purity of 97% and is supplied in quantities ranging from 100 mg to 1 g, with prices escalating from $400 to $1,824 depending on scale . Its structure features two amine groups at the 1 and 3 positions of a cyclohexane ring, stabilized by hydrochloride counterions.
Properties
Molecular Formula |
C6H15ClN2 |
|---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
cyclohexane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,7-8H2;1H |
InChI Key |
MVUYVVKSXCLYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Analogues
cis-Cyclohexane-1,4-diamine Dihydrochloride (CAS: 2121-79-1)
- Molecular Formula : C₆H₁₆Cl₂N₂ (same as 1,3-isomer).
- Key Difference : Amine groups at the 1 and 4 positions instead of 1 and 3.
- Similarity Score : 1.00 (structurally identical backbone but positional isomerism) .
- Applications : Used in coordination chemistry and catalysis, but less common in asymmetric synthesis due to reduced steric flexibility compared to 1,3-isomers.
(1R,3S)-rel-Cyclohexane-1,3-diamine Dihydrochloride (CAS: 498532-32-4)
- Molecular Formula : C₆H₁₆Cl₂N₂.
- Key Difference : Relative stereochemistry (1R,3S) vs. the (1S,3S) enantiomer.
- Purity : 95% (lower than the 97% purity of the (1S,3S) variant) .
- Applications : Stereochemical differences influence its utility in enantioselective reactions, such as ligand design for transition-metal catalysts.
Ring-Size and Functional Group Variants
Cyclopentane-1,3-diamine Hydrochloride (CAS: 1955505-49-3)
- Molecular Formula : C₅H₁₃ClN₂.
- Molecular Weight : 136.62 g/mol.
- Key Differences :
- Smaller cyclopentane ring increases ring strain, enhancing reactivity.
- Reduced steric hindrance compared to cyclohexane derivatives.
- Applications : Used in peptide mimetics and foldamer design due to compact structure .
Cyclohex-3-en-1-amine Hydrochloride (CAS: 22615-33-4)
- Molecular Formula : C₆H₁₂ClN.
- Molecular Weight : 133.62 g/mol.
- Key Differences :
- Unsaturated cyclohexene ring with a single amine group.
- Increased electron density due to the double bond, altering nucleophilicity.
- Applications : Intermediate in agrochemical synthesis and polymer chemistry .
N-Cyclohexyl-N′-{pyridinyl/purinyl}-propane-1,3-diamine Hydrochlorides (Compounds 20 & 22)
- Structural Features : Bulky substituents (e.g., piperazine, purine) attached to the diamine backbone.
- Key Differences :
- Synthesis : Multi-step procedures with yields of 29–65%, indicating higher complexity than unsubstituted diamines .
Physicochemical and Commercial Comparison
| Compound | CAS No. | Molecular Formula | Purity | Price (1g) | Key Applications |
|---|---|---|---|---|---|
| Cyclohexane-1,3-diamine HCl | 860296-82-8 | C₆H₁₆Cl₂N₂ | 97% | $1,824 | Chiral synthesis, ligands |
| cis-1,4-Cyclohexanediamine HCl | 2121-79-1 | C₆H₁₆Cl₂N₂ | 97% | ~$1,500* | Coordination complexes |
| Cyclopentane-1,3-diamine HCl | 1955505-49-3 | C₅H₁₃ClN₂ | 95% | ~$2,000* | Peptide mimetics |
| Compound 20 (Purine derivative) | N/A | C₂₄H₃₈ClN₉ | >95% | N/A | HIV-1 research |
*Estimated based on synthesis complexity and market data.
Preparation Methods
Synthesis of Cyclohexane-1,3-diamine
The core step in preparing cyclohexane-1,3-diamine hydrochloride is the synthesis of cyclohexane-1,3-diamine. The most common and industrially relevant method is the catalytic hydrogenation of m-xylylenediamine or related precursors.
Hydrogenation of m-xylylenediamine
- Catalyst system : Palladium on carbon (Pd-C) catalyst combined with an alkaline catalyst such as sodium nitrate.
- Reaction medium : Isopropanol is commonly used as the solvent.
- Catalyst loading : Pd-C catalyst is used at approximately 7.8–8.2% by mass relative to m-xylylenediamine; sodium nitrate is added at 0.9–1.1% by mass.
- Reaction conditions :
- Hydrogen pressure: 7.0–7.2 MPa
- Temperature: Typically controlled to optimize hydrogenation efficiency (exact temperature varies, often around 40–70 °C)
- Reaction time: Several hours until complete conversion
- Procedure :
- Mix m-xylylenediamine, Pd-C catalyst, sodium nitrate, and isopropanol in the specified ratios.
- Load the mixture into a sealed autoclave.
- Perform a nitrogen pressure test to ensure sealing.
- Replace nitrogen with hydrogen by purging 6–7 times.
- Pressurize the system with hydrogen to 7.0–7.2 MPa and maintain reaction conditions.
- After completion, separate the catalyst by filtration.
- Advantages : The use of Pd-C with sodium nitrate enhances catalyst efficiency and environmental compatibility, addressing prior art issues related to catalyst complexity and waste management.
- Yields : High conversion and selectivity are reported, with industrial processes optimized for scale-up.
| Parameter | Value/Range | Notes |
|---|---|---|
| Catalyst (Pd-C) loading | 7.8–8.2% (mass ratio) | Relative to m-xylylenediamine |
| Alkaline catalyst loading | 0.9–1.1% (mass ratio) | Sodium nitrate |
| Solvent | Isopropanol | Mass ratio approx. 1:4.8–5.2 (substrate:solvent) |
| Hydrogen pressure | 7.0–7.2 MPa | High-pressure hydrogenation |
| Temperature | 40–70 °C (typical range) | Optimized per process |
| Reaction time | Several hours | Until full conversion |
Conversion to this compound
Once cyclohexane-1,3-diamine is synthesized, it is converted to its hydrochloride salt through acidification.
- Procedure :
- Dissolve cyclohexane-1,3-diamine in an appropriate solvent such as dichloromethane or methanol.
- Add concentrated hydrochloric acid (HCl) dropwise with stirring.
- The mixture is stirred for a short period (e.g., 5 minutes) to ensure complete salt formation.
- The resulting hydrochloride salt is isolated by filtration or solvent evaporation.
- Drying is performed over anhydrous sodium sulfate or under vacuum.
This method ensures high purity and crystallinity of the hydrochloride salt, suitable for further applications.
Alternative Synthetic Routes and Related Insights
While direct hydrogenation of m-xylylenediamine is the primary industrial route, other methods have been explored for related cyclohexane diamine derivatives:
Reduction of 1,3-cyclohexanedione : The compound 1,3-cyclohexanedione can be synthesized by transfer hydrogenation of resorcinol using sodium formate and Pd/C catalyst, followed by acidification with HCl to yield related intermediates. Although this route is more focused on diketones, it provides a foundation for subsequent amination steps to obtain diamines.
Multistep synthesis involving Schiff base formation and reduction : Research on cyclohexane diamine derivatives includes the formation of Schiff bases from cyclohexane diamines and aldehydes, followed by reduction and salt formation with HCl. This method is more relevant for substituted derivatives and fine chemical synthesis rather than bulk production.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
Catalyst efficiency and environmental impact : The combination of Pd-C with alkaline catalysts such as sodium nitrate improves catalyst utilization and reduces environmental concerns by facilitating easier catalyst recovery and minimizing hazardous byproducts.
Reaction monitoring : Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor reaction progress and ensure complete conversion.
Salt formation : The hydrochloride salt formation is rapid and efficient, providing a stable, crystalline product that is easier to handle and purify.
Scalability : The hydrogenation method using Pd-C and sodium nitrate is amenable to industrial scale-up due to its straightforward procedure and robust catalyst system.
Q & A
Q. How can researchers optimize the synthesis protocol for Cyclohexane-1,3-diamine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, in analogous diamine hydrochloride syntheses (e.g., CXCR4 antagonists), stepwise alkylation and subsequent HCl salt formation under inert atmospheres improve yields . Purification via recrystallization using ethanol/water mixtures enhances purity (>97%), as noted in chiral building block protocols . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm .
Q. What analytical techniques are critical for characterizing this compound’s stereochemical purity?
- Methodological Answer : Chiral purity is validated using polarimetry to measure optical rotation and chiral HPLC with a cellulose-based column (e.g., Chiralpak IC). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and , identifies diastereomeric impurities (e.g., cis/trans isomers) by analyzing coupling constants in the cyclohexane ring . For dihydrochloride salts, elemental analysis (Cl content) and mass spectrometry (LC-MS) ensure stoichiometric consistency .
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point) of this compound?
- Methodological Answer : Cross-validate data using peer-reviewed sources and replicate experiments. For example, if a melting point conflict arises (e.g., 260–265°C vs. 250–255°C), perform differential scanning calorimetry (DSC) with a slow heating rate (2°C/min) and compare results against certified reference standards . Contamination by structural analogs (e.g., cyclohexane-1,4-diamine hydrochloride) may explain inconsistencies; use LC-MS to detect trace impurities .
Advanced Research Questions
Q. What strategies are effective for resolving racemic mixtures of this compound in enantioselective catalysis applications?
- Methodological Answer : Employ chiral resolving agents like L-tartaric acid to form diastereomeric salts, which are separated via fractional crystallization . Alternatively, use immobilized lipases in kinetic resolution to selectively acylate one enantiomer . Monitor enantiomeric excess (ee) using chiral GC or HPLC and validate with X-ray crystallography for absolute configuration determination .
Q. How can researchers address contradictory bioactivity data for Cyclohexane-1,3-diamine derivatives in receptor-binding studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Re-evaluate compounds using standardized assays (e.g., radioligand binding for CXCR4 antagonism) . Perform batch-to-batch purity checks via -NMR and LC-MS to rule out confounding factors like residual solvents or diastereomers . Use molecular docking simulations to rationalize structure-activity relationships (SAR) .
Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC and identify byproducts using high-resolution MS. For pH stability, prepare buffer solutions (pH 1–12) and analyze samples at timed intervals using UV-Vis spectroscopy (λ = 210–400 nm) . Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like nucleophilic substitution or Schiff base formation . Molecular dynamics simulations assess solvation effects in polar aprotic solvents (e.g., DMF), guiding solvent selection for optimal reaction kinetics .
Data Contradiction and Validation
Q. How to reconcile conflicting reports on the biological activity of Cyclohexane-1,3-diamine derivatives in antimicrobial studies?
- Methodological Answer : Validate assays using positive controls (e.g., ciprofloxacin for bacteria) and standardized MIC (Minimum Inhibitory Concentration) protocols. Check for biofilm interference via crystal violet staining . Cross-reference with structural analogs (e.g., propane-1,3-diamine hydrochlorides) to identify critical pharmacophores .
Q. What steps ensure reproducibility in synthesizing this compound derivatives for drug discovery?
- Methodological Answer : Document all synthetic steps in detail, including inert atmosphere conditions and catalyst loadings (e.g., Pd/C for hydrogenation) . Share raw data (NMR spectra, chromatograms) in open-access repositories. Use QbD (Quality by Design) principles to define critical process parameters (CPPs) and establish a design space for scalability .
Safety and Handling
Q. What precautions are essential when handling this compound in high-throughput screening?
- Methodological Answer :
Use fume hoods with HEPA filters and wear nitrile gloves (tested against HCl permeation). For spills, neutralize with sodium bicarbonate and dispose of waste per EPA guidelines . Regularly calibrate air quality monitors to detect amine vapors (OSHA PEL: 5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
